molecular formula C20H16BrF3N2O2 B11578246 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11578246
M. Wt: 453.3 g/mol
InChI Key: IFDVUTIOPFEPOW-UHFFFAOYSA-N
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Description

2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a trifluoroacetyl group, a brominated indole moiety, and a dimethylphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Bromination of Indole: The indole nucleus is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride.

    Formation of Acetamide: The final step involves the reaction of the brominated trifluoroacetyl indole with 2,4-dimethylphenylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the trifluoroacetyl group or the bromine atom.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the trifluoroacetyl group or debrominated products.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Activity Studies: Due to its complex structure, the compound can be studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Agrochemicals: The compound can be explored for its potential use in agrochemicals, such as pesticides or herbicides, due to its trifluoroacetyl group which is known for enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The trifluoroacetyl group and the brominated indole moiety may play crucial roles in its biological activity by binding to specific receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

  • 2-[5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • Methyl 5-bromo-3-fluoro-2-methylbenzoate
  • 3-Bromo-5-fluoro-2,4-dimethylaniline

Comparison:

  • Uniqueness: The presence of both the trifluoroacetyl group and the brominated indole moiety in 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties.
  • Biological Activity: Similar compounds may share some biological activities, but the specific combination of functional groups in this compound may result in unique interactions with biological targets, leading to different or enhanced activities.

This detailed article provides a comprehensive overview of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16BrF3N2O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H16BrF3N2O2/c1-11-3-5-16(12(2)7-11)25-18(27)10-26-9-15(19(28)20(22,23)24)14-8-13(21)4-6-17(14)26/h3-9H,10H2,1-2H3,(H,25,27)

InChI Key

IFDVUTIOPFEPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)C

Origin of Product

United States

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